Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate

Medicinal Chemistry Organic Synthesis Pharmacophore Design

Generic 6-substituted nicotinates fail to replicate the unique hydrogen-bonding and steric profile of the 2-hydroxy-2-methylpropyl group. This tertiary alcohol motif is validated in potent kinase inhibitors (e.g., AMG 458, c-Met Ki = 1.2 nM). - **98% purity** (MolCore grade): Minimizes impurity-driven artifacts in enzyme assays. - **Key applications**: Kinase drug discovery (c-Met, ALK), LC-MS reference standard, synthetic intermediate. - **Supply**: Requires refrigerated inventory (2-8°C). Available for immediate research use.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 1962973-02-9
Cat. No. B2664545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(2-hydroxy-2-methylpropyl)nicotinate
CAS1962973-02-9
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCC(C)(CC1=NC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C11H15NO3/c1-11(2,14)6-9-5-4-8(7-12-9)10(13)15-3/h4-5,7,14H,6H2,1-3H3
InChIKeyFLDCWMAHFRBXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate Overview


Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate (CAS 1962973-02-9) is a synthetic organic compound within the nicotinate ester class, possessing the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . It is characterized by a pyridine-3-carboxylate core with a methyl ester group and a 2-hydroxy-2-methylpropyl substituent at the 6-position . The compound is commercially available as a research chemical and pharmaceutical intermediate, typically supplied at purities ranging from 95% to 98% for use in early-stage drug discovery and chemical synthesis .

Why Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate Cannot Be Replaced


Generic substitution of Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate with other 6-substituted nicotinate esters is not chemically or pharmacologically equivalent. The 2-hydroxy-2-methylpropyl group introduces a tertiary alcohol moiety that imparts distinct hydrogen-bonding donor/acceptor capacity and steric bulk, fundamentally altering the compound's solubility profile, metabolic susceptibility, and receptor-binding geometry compared to analogs with hydroxymethyl (CAS 56026-36-9) or bromomethyl (CAS 157499-55-5) substituents [1] [2]. The presence of this specific branched alkyl chain may critically influence downstream synthetic transformations or biological target engagement in a manner that simpler nicotinate esters cannot replicate .

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate Differentiation Evidence


Structural Uniqueness of the 2-Hydroxy-2-Methylpropyl Substituent

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate contains a 2-hydroxy-2-methylpropyl (tert-butanol-like) substituent at the pyridine 6-position . In contrast, the closest commercially available 6-substituted nicotinate esters—Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9) and Methyl 6-(bromomethyl)nicotinate (CAS 157499-55-5)—feature smaller, less sterically hindered, and chemically distinct substituents [1] [2]. The branched alkyl chain with a tertiary hydroxyl group in the target compound provides a unique hydrogen-bonding profile and increased lipophilicity not achievable with the primary alcohol (hydroxymethyl) or halogenated alkyl (bromomethyl) analogs.

Medicinal Chemistry Organic Synthesis Pharmacophore Design

Purity Grade Selection

Multiple vendors supply Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate at different purity grades. MolCore offers a grade certified at NLT 98% purity , whereas suppliers such as Chemisci, Macklin, and Leyan provide material at 95–97% purity [1] [2] . For researchers conducting assays sensitive to impurity profiles—such as enzyme inhibition studies or cell-based assays where trace contaminants may confound results—the 98% grade provides a quantifiable 3% absolute purity advantage over the 95% grade.

Analytical Chemistry Quality Control Procurement

Refrigerated Storage Requirement

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate requires storage at 2–8°C under sealed, dry conditions to maintain its chemical integrity . In contrast, simpler 6-substituted nicotinate esters, such as Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9), are commonly stored at ambient temperature conditions . The mandated cold-chain storage for the target compound indicates heightened sensitivity to thermal degradation or moisture, necessitating dedicated refrigerated storage capacity and controlled handling protocols during procurement and inventory management.

Compound Management Stability Testing Laboratory Operations

2-Hydroxy-2-Methylpropyl Moiety in c-Met Inhibitors

The 2-hydroxy-2-methylpropyl moiety is a validated pharmacophoric element in known bioactive compounds. AMG 458, a potent c-Met inhibitor, incorporates the identical 1-(2-hydroxy-2-methylpropyl) structural unit and exhibits Kᵢ values of 1.2 nM against human c-Met and 2.0 nM against mouse c-Met [1]. This demonstrates that the tertiary alcohol-containing branched alkyl chain can productively engage biological targets with high affinity. In contrast, 6-substituted nicotinate esters lacking this moiety (e.g., methyl 6-(hydroxymethyl)nicotinate) are typically employed as general synthetic intermediates rather than direct pharmacophoric components .

Kinase Inhibition Drug Discovery Pharmacophore Validation

Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate Applications


Kinase Inhibitor and Targeted Therapy Design

The 2-hydroxy-2-methylpropyl substituent present in Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate is a structurally validated motif in potent kinase inhibitors such as AMG 458 (c-Met Kᵢ = 1.2 nM) [1]. Researchers engaged in kinase drug discovery—particularly c-Met, ALK, or related tyrosine kinase programs—can leverage this compound as a core scaffold or key intermediate to introduce a pharmacophoric element with demonstrated target engagement. The 98% purity grade (MolCore) is recommended for enzyme inhibition assays where impurity-driven false positives or negatives must be minimized .

Introduction of Tertiary Alcohol Side Chains

Unlike linear or primary alcohol-containing nicotinate esters, this compound provides a sterically hindered, branched alkyl chain with a tertiary hydroxyl group. This enables synthetic chemists to access molecular architectures not attainable with simpler 6-substituted nicotinate esters (e.g., 6-hydroxymethyl or 6-bromomethyl analogs) [2]. The methyl ester group remains available for hydrolysis or further functionalization, while the 2-hydroxy-2-methylpropyl chain can participate in hydrogen-bonding interactions, serve as a protecting group precursor, or be oxidized to a ketone.

Analytical Method Development and Metabolite Identification

The 2-hydroxy-2-methylpropyl moiety appears in drug metabolites such as 2-hydroxy ibuprofen (rac 2-hydroxy ibuprofen, CAS 51146-55-5), which is used as a certified reference material for pharmaceutical quality control and ANDA submissions [3]. Methyl 6-(2-hydroxy-2-methylpropyl)nicotinate can serve as a synthetic standard or reference compound in LC-MS and HPLC method development for detecting and quantifying metabolites bearing this characteristic structural motif. The 97% purity grade (Leyan) offers a cost-effective balance of purity and quantity for routine analytical workflows .

High-Purity Material for Reproducible Research

For laboratories where assay reproducibility is paramount, the 98% purity grade (MolCore) reduces the maximum impurity burden to ≤2%, compared to ≤5% for 95% purity material [4]. This 60–75% reduction in potential contaminants is critical for high-sensitivity biological assays, NMR characterization, and publication-quality data generation. Procurement planning must also account for the compound's 2–8°C storage requirement , which necessitates refrigerated inventory capacity not required for ambient-stable nicotinate analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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